(R)-ethyl morpholine-3-carboxylate hydrochloride

Description

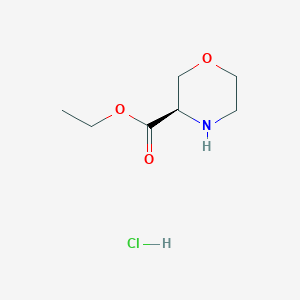

(R)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral morpholine derivative characterized by an ethyl ester group at the 3-position of the morpholine ring and a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.65 g/mol (inferred from structural analogs in ). The compound’s stereochemistry (R-configuration) and functional groups influence its physicochemical properties, including solubility, stability, and biological activity. It is typically stored under inert conditions at room temperature to prevent degradation ().

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

ethyl (3R)-morpholine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |

InChI Key |

RERWECVXIGGYMH-FYZOBXCZSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1COCCN1.Cl |

Canonical SMILES |

CCOC(=O)C1COCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl morpholine-3-carboxylate hydrochloride typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines . The reaction conditions often involve the use of transition metal catalysts to achieve stereoselectivity.

Industrial Production Methods

Industrial production methods for morpholine derivatives, including ®-ethyl morpholine-3-carboxylate hydrochloride, often involve large-scale synthesis using similar routes as described above. The processes are optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-ethyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

(R)-ethyl morpholine-3-carboxylate hydrochloride serves as a crucial building block for synthesizing complex molecules. Its derivatives have been explored for various pharmacological applications:

- Antimicrobial Activity : Research indicates that derivatives exhibit activity against pathogens like Mycobacterium tuberculosis .

- Anticancer Properties : Modifications to the morpholine structure can enhance cytotoxic effects against cancer cell lines, demonstrating potential in cancer therapy .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, facilitating the formation of various chemical compounds. It undergoes reactions such as:

- Oxidation : Producing corresponding oxides.

- Reduction : Forming different reduced derivatives.

- Nucleophilic Substitution : Replacing substituents with various functional groups .

Pharmacological Research

The compound has been investigated for its role in studying enzyme mechanisms and protein interactions. Its ability to modulate biochemical pathways makes it valuable in understanding disease mechanisms and therapeutic targets .

Agrochemicals

Derivatives of this compound are being explored for use in agricultural products, potentially enhancing crop protection and yield .

Comparative Studies

A comparative analysis with similar compounds reveals unique properties of this compound:

| Compound Name | Activity Type | Notable Differences |

|---|---|---|

| (S)-ethyl morpholine-3-carboxylate hydrochloride | Different biological activity | Enantiomer with distinct properties |

| Methyl (S)-morpholine-3-carboxylate | Less soluble | Lacks the ethyl group |

| 5-Amino-1,2,3-triazole derivatives | Antiparasitic | Different scaffold and activity profile |

Antimicrobial Efficacy Study

A recent study demonstrated that this compound derivatives effectively reduced bacterial load in infected models, suggesting their potential as therapeutic agents against bacterial infections.

Neuroprotection Research

In animal models, this compound exhibited protective effects against neurodegeneration induced by toxins, highlighting its potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ®-ethyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between (R)-ethyl morpholine-3-carboxylate hydrochloride and structurally related compounds:

Key Comparative Insights :

Stereochemistry (R vs. S) :

- Enantiomers like the (S)-ethyl ester (CAS 218594-84-4) exhibit identical molecular formulas but divergent biological activities. For example, (R)-enantiomers may show higher affinity for specific protein targets due to stereospecific interactions .

Ester Group Variations: Replacing the ethyl ester with a methyl group (e.g., 1447972-26-0) reduces molecular weight and lipophilicity, impacting membrane permeability and metabolic stability .

Positional Isomerism (2- vs. 3-Carboxylate) :

- Compounds with carboxylate groups at the 2-position (e.g., 1352709-55-7) exhibit distinct electronic and steric profiles, altering receptor binding. For instance, 3-carboxylate derivatives are more prevalent in kinase inhibitors due to optimal spatial arrangement .

Acid vs. Ester Forms :

- The carboxylic acid analog (1187928-88-6) has higher polarity, making it less suitable for blood-brain barrier penetration but more reactive in synthetic chemistry applications .

Safety and Handling :

- Most morpholine carboxylates share similar hazards (e.g., H315 for skin irritation, H335 for respiratory toxicity), but ester derivatives like the ethyl variant may pose additional risks due to volatility or metabolic byproducts .

Research and Application Context

- Pharmaceutical Relevance : Morpholine-3-carboxylates are frequently used as intermediates in synthesizing kinase inhibitors (e.g., H-series compounds in ) or opioid analogs (e.g., ethylmorphine in ). The (R)-ethyl ester’s chirality and lipophilicity make it a candidate for optimizing drug-like properties .

- Synthetic Challenges : Positional isomerism and enantiomeric purity (e.g., 95% purity for S-ethyl variant in ) are critical in manufacturing, requiring advanced chiral resolution techniques .

Biological Activity

(R)-ethyl morpholine-3-carboxylate hydrochloride is a morpholine derivative with significant biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its chemical properties, mechanisms of action, biological applications, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | ethyl (3R)-morpholine-3-carboxylate; hydrochloride |

| InChI | InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |

| Solubility | Soluble in water due to hydrochloride form |

The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological applications.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. It may act as an enzyme inhibitor or modulator , influencing various biochemical pathways. The exact molecular targets depend on the context of its application, including potential roles in enzyme inhibition and protein-ligand interactions.

Biological Applications

The compound has been investigated for several applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules.

- Pharmacological Research : Used for studying enzyme mechanisms and protein interactions.

- Agrochemicals : Its derivatives are explored for use in agricultural products.

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential in various biological contexts:

- Antimicrobial Activity : Research indicates that derivatives of morpholine compounds exhibit antimicrobial properties. For instance, studies involving similar morpholine derivatives have shown efficacy against pathogens such as Mycobacterium tuberculosis .

- Anticancer Properties : Investigations into structure-activity relationships (SAR) have revealed that modifications to the morpholine structure can enhance anticancer activities. For example, certain derivatives demonstrated significant cytotoxic effects against cancer cell lines while maintaining selectivity over normal cells .

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of this compound:

| Compound | Activity Type | Notable Differences |

|---|---|---|

| (S)-ethyl morpholine-3-carboxylate hydrochloride | Different biological activity | Enantiomer with distinct properties |

| Methyl (S)-morpholine-3-carboxylate | Less soluble | Lacks the ethyl group |

| 5-Amino-1,2,3-triazole derivatives | Antiparasitic | Different scaffold and activity profile |

These comparisons illustrate how variations in the chemical structure can lead to significant differences in biological activity and efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-ethyl morpholine-3-carboxylate hydrochloride, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. Key steps include:

- Substitution : Reacting morpholine precursors with ethyl chloroformate under anhydrous conditions (e.g., THF, 0–5°C) to introduce the ethyl carboxylate group .

- Salt formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt .

- Optimization : Control pH (5–6) during salt formation to avoid side reactions. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry (e.g., δ 4.2–4.4 ppm for ethyl ester protons) .

- HPLC-MS : Use a polar stationary phase (e.g., HILIC) with ESI-MS to verify molecular ion [M+H]⁺ at m/z 194.1 .

- XRD : Resolve crystal structure to validate the (R)-configuration and hydrochloride salt formation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, dry | <5% | 12 months |

| 40°C, 75% RH | 15–20% | 3 months |

- Recommendations : Store desiccated at –20°C in amber vials. Avoid aqueous solutions >24 hours due to ester hydrolysis .

Advanced Research Questions

Q. How does stereochemistry at the 3-position of the morpholine ring influence biological activity?

- Methodology :

- Comparative assays : Test (R)- vs. (S)-enantiomers in enzyme inhibition (e.g., kinases) using fluorescence polarization.

- Structural insights : MD simulations show the (R)-configuration enhances hydrogen bonding with catalytic lysine residues (e.g., in PI3Kδ) .

Q. How to resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?

- Approach :

- Metabolite screening : Use LC-MS/MS to identify hepatic metabolites (e.g., ethyl ester hydrolysis to carboxylic acid).

- Protein binding assays : Measure free drug fraction via equilibrium dialysis; >90% plasma protein binding may limit bioavailability .

- Dose adjustment : Optimize dosing regimens using allometric scaling from rodent data .

Q. What computational strategies predict the compound’s interaction with novel targets (e.g., GPCRs)?

- Methodology :

- Docking : Use Schrödinger Glide with OPLS4 force field to screen GPCR libraries (e.g., adenosine A₂A receptor).

- Free energy perturbation (FEP) : Calculate ΔΔG for binding affinity of analogs (e.g., trifluoromethyl-substituted derivatives) .

Q. How to design a comparative study evaluating this compound against structural analogs?

- Experimental design :

- Analog selection : Include 4-methyl, 4-phenyl, and trifluoromethyl morpholine derivatives .

- Endpoints : Measure IC₅₀ (enzymatic assays), logP (shake-flask method), and Caco-2 permeability .

- Statistical analysis : Use ANOVA with Tukey’s post hoc test (α = 0.05) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.